molecular formula C10H7ClO3 B1423380 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one CAS No. 197504-51-1

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

Cat. No.: B1423380
CAS No.: 197504-51-1
M. Wt: 210.61 g/mol
InChI Key: MXIUFZMCZDNDJG-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants and have been used in traditional medicine for centuries.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction uses phenols and β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions often include heating the mixture to temperatures between 90-130°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Solvents and catalysts are chosen to be environmentally friendly, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: Known for its anticoagulant properties.

    7-hydroxy-4-methylcoumarin: Used in the synthesis of fluorescent dyes.

    6-chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one: Studied for its potential anticancer activity

Uniqueness

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-4-hydroxy-3-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIUFZMCZDNDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethylcarbonate (27.2 mmol, 3.3 mL) is dissolved in 30 mL toluene, and NaH (16.3 mmol, 0.65 g of 60% dispersion) is added in portions. 5′-chloro-2′-hydroxy-propiophenone (5.4 mmol, 1.0 g) in 10 mL is dissolved in toluene and is added dropwise via an addition funnel to the above solution. The cloudy yellow-green mixture is heated to near reflux for 20 hrs then is cooled to ambient temperature. 1N NaOH (50 mL) is added and the mixture stirred at ambient temperature for 60 hrs. The layers are separated and the organic layer is washed with H2O. The combined aqueous layers are washed with Et2O and the aqueous layer then acidified to pH 2 with conc. HCl. The resulting off-white precipitate is filtered, is washed with Et2O, and is dried to afford the title compound (0.417 g, 37%). A second crop is obtained by refrigerating the filtrate (0.442 g, 39%). 1H NMR (DMSO-d6, 300 MHz) δ 11.50 (1H, br s), 7.88 (1H, d, J=2.5 Hz), 7.61 (1H, dd, J=2.62, 8.87 Hz), 7.40 (1H, d, J=8.87 Hz), 2.00 (3H, s); MS (ESI, Pos.) calcd for C10H7ClO3 ml/z [M+H]=211.0, found 210.9.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one
Reactant of Route 2
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one
Reactant of Route 3
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one
Reactant of Route 4
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one
Reactant of Route 5
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one
Reactant of Route 6
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

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